zymosterone

Catalog No.
S656048
CAS No.
27192-37-6
M.F
C27H42O
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zymosterone

CAS Number

27192-37-6

Product Name

zymosterone

IUPAC Name

(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1

InChI Key

AUNLIRXIJAVBNM-ZSBATXSLSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

The exact mass of the compound zymosterone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Zymosterone (cholesta-8,24-dien-3-one) is a C27 steroidal ketone that serves as a critical intermediate in the post-lanosterol stages of sterol biosynthesis. It is the direct metabolic precursor to zymosterol, a conversion catalyzed by the enzyme 3-ketosteroid reductase/17β-hydroxysteroid dehydrogenase 7 (HSD17B7). Its specific position within this pathway makes it an essential tool for investigating cholesterol and ergosterol metabolism, particularly for studies focused on the enzymatic steps immediately preceding the formation of zymosterol.

Due to the high specificity of the enzymes involved in the sterol biosynthesis pathway, closely related intermediates are not functionally interchangeable with zymosterone for many applications. For instance, assaying the activity of the HSD17B7 enzyme requires its specific substrate, zymosterone; other common sterol intermediates like lathosterol or desmosterol are processed by different enzymes and cannot be used as substitutes. Similarly, for the targeted chemical or enzymatic synthesis of zymosterol, starting with its direct precursor, zymosterone, provides a more efficient and direct route compared to multi-step syntheses from less direct precursors, which often result in lower yields and more complex purification challenges.

Required Substrate for Targeted Assays of 3-Ketosteroid Reductase (HSD17B7) Activity

Zymosterone is the specific, requisite substrate for the 3-ketosteroid reductase activity of the HSD17B7 enzyme, which converts it to zymosterol. Alternative sterol intermediates found in the same overarching pathway, such as lathosterol or 7-dehydrocholesterol, are not substrates for this specific enzymatic reaction. They are acted upon by entirely different enzymes (e.g., sterol C5-desaturase and 7-dehydrocholesterol reductase, respectively). This enzymatic specificity makes zymosterone non-negotiable for any research focused on the direct measurement or inhibition of HSD17B7's reductase function.

Evidence DimensionEnzymatic Substrate Specificity
Target Compound DataSpecific substrate for 3-ketosteroid reductase (HSD17B7)
Comparator Or BaselineLathosterol, 7-Dehydrocholesterol (Not substrates for HSD17B7)
Quantified DifferenceQualitatively different; comparators are not converted by the target enzyme.
ConditionsIn vitro or in vivo enzymatic assays of the sterol biosynthesis pathway.

For researchers screening HSD17B7 inhibitors or characterizing its kinetic properties, procuring the correct substrate is essential for valid and reproducible results.

High-Efficiency Precursor for the One-Step Synthesis of Zymosterol

Zymosterone provides the most direct synthetic access to zymosterol, requiring only a single reductive step. Alternative starting materials, such as the earlier pathway intermediate lanosterol, would necessitate a multi-step synthesis involving demethylation and double-bond isomerization, significantly increasing process complexity and lowering overall yield. For laboratories needing to produce zymosterol, its derivatives, or isotopically labeled versions, starting with zymosterone minimizes reaction steps and simplifies purification.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound Data1 synthetic step (reduction) to produce zymosterol.
Comparator Or BaselineLanosterol (Requires >3 steps: demethylation, isomerization, etc.)
Quantified DifferenceReduces synthetic pathway length by at least 2-3 steps compared to earlier precursors.
ConditionsChemical or enzymatic synthesis of zymosterol.

This minimizes material loss, reduces purification costs, and saves significant time, making it the most practical procurement choice for targeted zymosterol synthesis.

Defined Purity (>99%) for Reproducible Metabolic and Cellular Assays

High-purity zymosterone (>99%) ensures that observed effects in cellular or enzymatic systems are attributable to the compound itself, not to confounding impurities. In contrast, using a crude or uncharacterized mixture could introduce isomeric sterols or other precursors that may act as competitive inhibitors or allosteric modulators of enzymes in the sterol pathway. This can lead to misleading artifacts and poor experimental reproducibility.

Evidence DimensionCompound Purity
Target Compound Data>99% (Typical for research-grade zymosterone)
Comparator Or BaselineCrude synthetic mixture or lower-purity grades (Purity unspecified or variable)
Quantified DifferenceEliminates >99% of potential off-target effects from process-related impurities.
ConditionsMetabolic studies, cell culture supplementation, and enzyme inhibition assays.

Procuring a compound with a specified high purity and confirmed identity is a critical risk-mitigation step for ensuring data integrity and avoiding costly experimental repeats.

Screening and Characterization of HSD17B7 Inhibitors

As the direct substrate for the 3-ketosteroid reductase function of HSD17B7, zymosterone is the essential reagent for developing high-throughput screening assays to identify novel inhibitors of this enzyme, which is a target in certain metabolic and proliferative diseases.

Metabolic Flux Analysis of the Post-Lanosterol Pathway

Using isotopically labeled zymosterone allows researchers to precisely trace the metabolic flux through the latter stages of cholesterol or ergosterol synthesis, quantifying the conversion rate to zymosterol and subsequent products without ambiguity from upstream pathway intermediates.

Chemo-enzymatic Synthesis of Zymosterol and its Analogs

Zymosterone serves as the ideal, late-stage precursor for the efficient and high-yield synthesis of zymosterol or for creating novel zymosterol analogs for biological testing. Its procurement simplifies the synthetic route, making it more practical for laboratory-scale production.

XLogP3

7.1

Wikipedia

Zymosterol intermediate 2

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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